molecular formula C8H18ClNO B2711854 (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride CAS No. 2227854-80-8

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride

Cat. No. B2711854
CAS RN: 2227854-80-8
M. Wt: 179.69
InChI Key: KSEQJXDZHLJILQ-SCLLHFNJSA-N
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Description

“(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride” is a compound that likely contains a cycloheptane ring, which is a seven-membered ring structure. The “2-Methoxy” indicates a methoxy group (OCH3) attached to the second carbon of the ring, and the “1-amine” suggests an amine group (NH2) attached to the first carbon . The “hydrochloride” part indicates that this compound is a hydrochloride salt, which typically forms when an amine reacts with hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cycloheptane ring, followed by the introduction of the methoxy and amine groups. The exact methods would depend on the starting materials and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cycloheptane ring, with the methoxy and amine groups causing the molecule to be polar. The (1R,2R) designation indicates the stereochemistry of the molecule, specifically the configuration of the methoxy and amine groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine could participate in reactions such as acid-base reactions or nucleophilic substitutions. The methoxy group could potentially undergo reactions depending on the conditions, such as demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents. The exact properties such as melting point, boiling point, and specific rotation would need to be determined experimentally .

Scientific Research Applications

Organocatalysis and Enantioselective Reactions

  • Organocatalysis : Tetrapeptides containing a primary amine and a conformationally restricted segment have been designed and synthesized for catalyzing aldol reactions, demonstrating effective organocatalysis with high enantioselectivity under specific conditions (Feng-Chun Wu et al., 2009). This research highlights the importance of primary amines in developing catalysts for stereoselective organic transformations, potentially applicable for compounds like "(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride".

Mechanism of Action

Target of Action

The primary target of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is the GPR88 receptor . GPR88 is an orphan G protein-coupled receptor (GPCR) of the class A rhodopsin family . It is expressed in various brain regions and is known to regulate the excitability of glutamatergic and GABAergic neurons .

Mode of Action

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride acts as a potent agonist of the GPR88 receptor . It inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway . This interaction with its target leads to changes in intracellular signaling pathways, which can influence various physiological processes.

Biochemical Pathways

The activation of the GPR88 receptor by (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride affects the cAMP signaling pathway . This pathway plays a crucial role in many biological processes, including the regulation of metabolism, secretion of hormones, and gene expression. The downstream effects of this interaction can influence various physiological and pathological processes, including pain perception, mood regulation, and motor control .

Result of Action

The activation of the GPR88 receptor by (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride can lead to various molecular and cellular effects. For instance, it can modulate the activity of neurons, influence neurotransmitter release, and alter neuronal excitability . These changes at the cellular level can translate into physiological effects, such as alterations in pain perception, mood, and motor control .

Safety and Hazards

As with any chemical compound, handling “(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and avoiding inhalation or skin contact .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals or materials science. This would involve further studies on its properties, reactivity, and interactions with other compounds .

properties

IUPAC Name

(1R,2R)-2-methoxycycloheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEQJXDZHLJILQ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride

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